molecular formula C16H22N2O2 B7515996 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone

3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No. B7515996
M. Wt: 274.36 g/mol
InChI Key: CRASULWZBCLTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMCM, is a chemical compound that has been used in scientific research for its pharmacological properties. DMCM is a benzodiazepine receptor antagonist that has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.

Mechanism of Action

3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone works by binding to the benzodiazepine receptor and preventing the binding of benzodiazepine agonists such as diazepam. This results in a decrease in the activity of GABA receptors, which leads to an increase in neuronal excitability. The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is complex and involves interactions with multiple neurotransmitter systems.
Biochemical and Physiological Effects
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal studies, 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to increase locomotor activity and decrease anxiety-like behavior. 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in lab experiments is its specificity for the benzodiazepine receptor. This allows researchers to selectively block the activity of this receptor and study its effects on behavior and physiology. However, one limitation of using 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is its relatively low potency compared to other benzodiazepine receptor antagonists. This can make it difficult to achieve complete blockade of the receptor at low concentrations.

Future Directions

There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is the potential therapeutic applications of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in the treatment of anxiety and other neurological disorders. Another area of interest is the role of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in modulating the activity of other neurotransmitter systems, such as the dopamine system. Finally, further research is needed to optimize the synthesis and purification of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone to improve its potency and selectivity for the benzodiazepine receptor.

Synthesis Methods

3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be synthesized through a multistep process that involves the condensation of 4-methyl-1,4-diazepan-1-amine with 3-acetyl-4-hydroxy-coumarin. The resulting product is then treated with trifluoroacetic acid to yield 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone. The purity of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. Benzodiazepine receptors are a type of GABA receptor that are involved in the regulation of anxiety, sleep, and muscle relaxation. 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is a selective antagonist of the benzodiazepine receptor, which allows researchers to study the effects of blocking this receptor on behavior and physiology.

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-17-7-4-8-18(10-9-17)16(19)14-11-13-5-2-3-6-15(13)20-12-14/h2-3,5-6,14H,4,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRASULWZBCLTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2CC3=CC=CC=C3OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone

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